molecular formula C24H25NO5S B13378537 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378537
M. Wt: 439.5 g/mol
InChI Key: GACJXDNLTDMGGE-OQYABBNDSA-N
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Description

This compound belongs to a class of thiophene-3-carboxylate derivatives characterized by a Z-configuration methylidene substituent at position 5 and a substituted benzoylamino group at position 2. The core structure features a thiophene ring with a 4-oxo group, an ethyl carboxylate ester at position 3, and a (5-methylfuran-2-yl)methylidene moiety.

Properties

Molecular Formula

C24H25NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-4-hydroxy-5-[(5-methylfuran-2-yl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C24H25NO5S/c1-6-29-23(28)19-20(26)18(13-17-12-7-14(2)30-17)31-22(19)25-21(27)15-8-10-16(11-9-15)24(3,4)5/h7-13,26H,6H2,1-5H3/b18-13-,25-22?

InChI Key

GACJXDNLTDMGGE-OQYABBNDSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C)/SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)C)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with ethyl 3-aminothiophene-2-carboxylate under basic conditions to form the intermediate product. This intermediate is then reacted with 5-methyl-2-furaldehyde in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

The target compound’s key structural differentiators are:

  • Position 2: 4-tert-Butylbenzoylamino group.
  • Position 5 : (5-Methylfuran-2-yl)methylidene group.

Comparisons with structurally related thiophene carboxylates (Table 1) highlight the impact of substituent variations on molecular properties.

Table 1: Comparison of Key Thiophene-3-Carboxylate Derivatives
Compound Name R<sup>1</sup> (Position 2) R<sup>2</sup> (Position 5) Molecular Formula Molecular Weight (g/mol)
Target Compound 4-tert-Butylbenzoylamino (5-Methylfuran-2-yl)methylidene C24H26N2O5S ~478.54*
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxothiophene-3-carboxylate 3-Chlorophenylamino Furan-2-ylmethylidene C18H14ClNO4S 375.83
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate 4-Fluorophenylamino 4-Methoxyphenylmethylidene C22H19FNO5S 428.45

*Calculated based on substituent contributions.

Key Observations

Steric and Hydrophobic Effects: The 4-tert-butyl group in the target compound introduces significant steric bulk compared to halogenated phenylamino groups (e.g., 3-chloro in , 4-fluoro in ). This may enhance lipid solubility and reduce metabolic degradation in biological systems.

Electronic Effects: The electron-donating tert-butyl group may stabilize the benzoylamino moiety through inductive effects, contrasting with electron-withdrawing halogens (Cl, F) in analogs . The 5-methylfuran’s methyl group slightly donates electrons to the furan ring, altering π-π stacking interactions compared to methoxyphenyl () or unsubstituted furan ().

Synthetic Considerations: Methylidene installation (position 5) likely follows Knoevenagel condensation, as seen in furan- and aryl-substituted analogs . The benzoylamino group may require acyl chloride intermediates, similar to methods in for benzotriazine derivatives.

Biological Activity

Ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene core, which is known for its diverse biological activities. The structural formula is represented as follows:

C20H22N2O3S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. This compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tumor growth factors.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Thiophene derivatives are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies have suggested that this compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, particularly at the G1/S phase, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related thiophene compounds, providing insights into the potential effects of this compound.

StudyFindings
Study 1Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study 2Reported significant inhibition of TNF-alpha secretion in lipopolysaccharide-stimulated macrophages.
Study 3Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

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